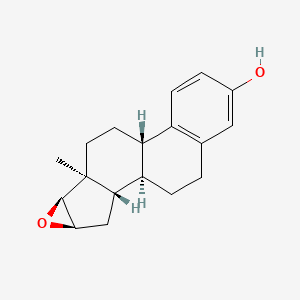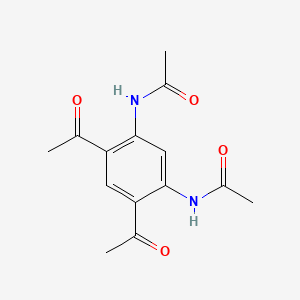
N-(5-acetamido-2,4-diacetylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2,4-diacetylphenyl)acetamide: is an organic compound with the molecular formula C14H16N2O4 This compound is characterized by the presence of acetamido and acetyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2,4-diacetylphenyl)acetamide typically involves the following steps:
Acetylation of 5-amino-2,4-diacetylphenol: The starting material, 5-amino-2,4-diacetylphenol, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
N-acylation: The acetylated product is then subjected to N-acylation using acetic anhydride or acetyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-acetamido-2,4-diacetylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The acetyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as ammonia or primary amines, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides.
Aplicaciones Científicas De Investigación
N-(5-acetamido-2,4-diacetylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other known NSAIDs.
Pharmaceutical Research: It is used as a model compound in the development of new analgesic and anti-inflammatory agents.
Biological Studies: The compound’s interactions with biological targets, such as cyclooxygenase enzymes, are investigated using in-silico and in-vitro methods.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-acetamido-2,4-diacetylphenyl)acetamide involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits the activity of these enzymes, leading to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This inhibition results in the compound’s analgesic and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-dimethylphenyl)acetamide: This compound has a similar acetamide structure but lacks the additional acetyl groups present in N-(5-acetamido-2,4-diacetylphenyl)acetamide.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: This compound contains a hydroxyphenoxy group, making it structurally different but functionally similar in terms of its potential biological activity.
Uniqueness
This compound is unique due to the presence of multiple acetyl groups, which may enhance its binding affinity to cyclooxygenase enzymes and improve its pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C14H16N2O4 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
N-(5-acetamido-2,4-diacetylphenyl)acetamide |
InChI |
InChI=1S/C14H16N2O4/c1-7(17)11-5-12(8(2)18)14(16-10(4)20)6-13(11)15-9(3)19/h5-6H,1-4H3,(H,15,19)(H,16,20) |
Clave InChI |
AGBOWHYZHHCRJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1NC(=O)C)NC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


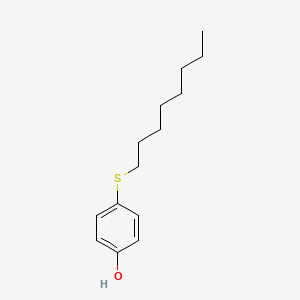
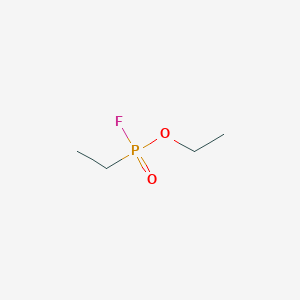
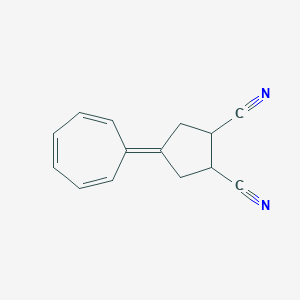

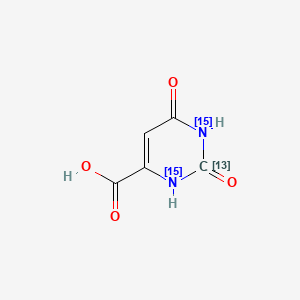
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
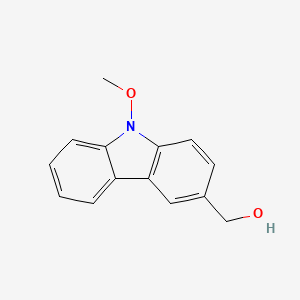
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
